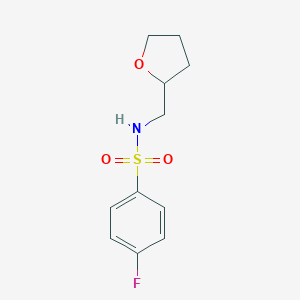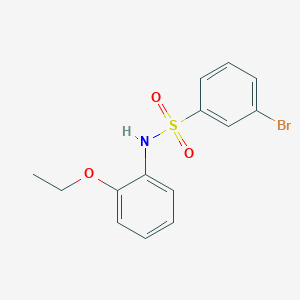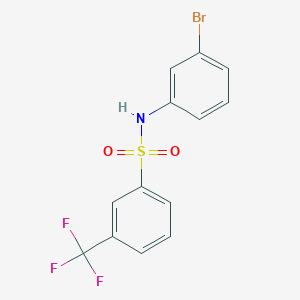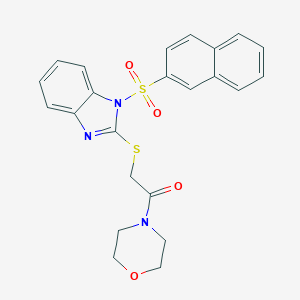![molecular formula C16H14N2O4S B262886 Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate, also known as NBD-556, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the role of certain proteins in the body. This compound has been synthesized using various methods and has been used in a number of scientific studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用机制
The mechanism of action of Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate involves its binding to the CFTR protein. This binding results in a conformational change in the protein, which leads to an increase in its activity. Specifically, this compound has been shown to increase the open probability of CFTR channels, leading to an increase in chloride ion transport across cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its effects on CFTR activity. As mentioned previously, this compound has been shown to increase the open probability of CFTR channels, leading to an increase in chloride ion transport across cell membranes. This can have a number of downstream effects on cellular processes, including the regulation of ion and fluid transport, as well as the regulation of pH and other cellular signaling pathways.
实验室实验的优点和局限性
One advantage of using Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate in lab experiments is its specificity for CFTR. This compound has been shown to bind specifically to CFTR and modulate its activity, making it a useful tool for studying the function of this protein. However, one limitation of using this compound is its potential for off-target effects. While this compound has been shown to be specific for CFTR, there is always the possibility that it may interact with other proteins or cellular processes, leading to unintended effects.
未来方向
There are a number of future directions for research involving Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate. One area of interest is the development of more specific and potent CFTR modulators. While this compound has shown promise as a tool for studying CFTR function, there is still much to be learned about the role of this protein in health and disease. Additionally, there is interest in exploring the potential therapeutic applications of CFTR modulators, particularly in the treatment of cystic fibrosis and other related diseases.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying the role of certain proteins in the body. This compound has been synthesized using various methods and has been used in a number of scientific studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there is still much to be learned about the role of this compound in health and disease, this compound has shown promise as a tool for advancing our understanding of cellular processes and developing new therapies for a range of diseases.
合成方法
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate can be synthesized using a number of different methods. One common method involves the reaction of 4-cyanobenzenesulfonyl chloride with ethyl 2-aminobenzoate in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a melting point of around 205-206°C.
科学研究应用
Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate has been used in a number of scientific studies as a tool for investigating the role of certain proteins in the body. One such protein is the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in regulating the transport of chloride ions across cell membranes. This compound has been shown to bind to CFTR and modulate its activity, making it a useful tool for studying the function of this protein.
属性
分子式 |
C16H14N2O4S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)14-5-3-4-6-15(14)18-23(20,21)13-9-7-12(11-17)8-10-13/h3-10,18H,2H2,1H3 |
InChI 键 |
LMOLNSCJFNIXIZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)





![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)

![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)